Description: This compound belongs to a series of N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides that exhibit potent analgesic activity with a high safety margin. [] It is characterized as the most potent analgesic among the 4-substituted fentanyl derivatives, surpassing morphine in potency by 10,031 times. [] Notably, R 31 833 possesses an extremely low ED50 value of 0.00032 mg/kg. []
Relevance: This compound shares a common structural scaffold with the target compound, methyl 4-[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]-4-oxobutanoate. Both compounds feature a central piperidine ring substituted at the 4-position with an alkyl chain that further connects to an amide group. Variations arise in the substituents on the piperidine nitrogen and the amide side chain.2. Compound:cis-Methyl 3-methyl-4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 32 792) [, ]
Description: This compound is another potent analgesic in the N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamide series. [] Notably, it displays the longest duration of action among the 4-substituted fentanyl derivatives, exceeding 8 hours at a dosage four times its lowest effective dose (ED50). []
Relevance: Sharing the same core structure as methyl 4-[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]-4-oxobutanoate, this compound also highlights the significance of the 4-substituted piperidine scaffold in analgesic activity. The primary structural distinctions reside in the substituents adorning the piperidine nitrogen and the amide side chain.3. Compound: N-[4-(1-Oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 33 352) []
Description: This compound, an analgesic from the N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamide series, is recognized for its short duration of action. [] Specifically, its analgesic effect persists for 0.74 hours at a dosage four times its lowest effective dose (ED50), classifying it as the shortest-acting among the 4-substituted fentanyl derivatives. []
Relevance: This compound reinforces the importance of the 4-substituted piperidine core structure for analgesic properties, a characteristic shared with methyl 4-[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]-4-oxobutanoate. The key structural variations between these compounds lie in the substituents on the piperidine nitrogen and the amide side chain.4. Compound: N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730) []
Description: This compound, an analgesic from the N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamide series, exhibits rapid onset and high potency. [] It demonstrates an analgesic potency 4521 times greater than morphine at its peak effect. [] Notably, R 30 730 possesses a short duration of action, comparable to fentanyl, and a remarkably high safety margin (LD50/lowest ED50 = 25,211). []
Relevance: Similar to methyl 4-[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]-4-oxobutanoate, this compound emphasizes the importance of the 4-substituted piperidine scaffold in designing analgesics. The two compounds primarily differ in their substituents on the piperidine nitrogen, the aryl group, and the amide side chain.5. (3R)-7-Hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)- 3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro- 3-isoquinolinecarboxamide (JDTic) [, ]
Description: JDTic is a potent and selective kappa opioid receptor antagonist. [] Its structure-activity relationship (SAR) studies have revealed key structural features important for its kappa potency and selectivity, including the 3R,4R stereochemistry of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, the 3R attachment of the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline group, and the 1S configuration of the 2-methylpropyl group. [] These findings suggest that JDTic interacts with the kappa receptor in a specific orientation, and these structural features are essential for its activity.
Description: ABT-279 is a highly potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor. [] The development of ABT-279 involved modifications at the C5 position of a 2-cyanopyrrolidide warhead. [] This modification strategy led to enhanced potency and selectivity for DPP-IV while minimizing activity against related enzymes DPP8 and DPP9. [] ABT-279 shows promise as a potential therapeutic agent for type 2 diabetes.
4-[[(7R) -8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl] amino] -3-methoxy-N- ( 1-methyl-4-piperidinyl) benzamide [, ] Description: This compound is a potent antagonist of the κ-opioid receptor. [, ] Its unique structural features make it a promising candidate for developing novel analgesics and treatments for autoimmune diseases. [, ] Notably, the compound exhibits a prolonged duration of action, with antagonist activity lasting for several weeks in some cases. []
Relevance: This compound and methyl 4-[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]-4-oxobutanoate share a common structural motif: a piperidine ring substituted at the 4-position. The presence of this shared motif suggests that both compounds may exhibit some degree of interaction with similar biological targets, particularly within the realm of opioid receptors, although their specific activities may differ.8. 3-[4-(1-Hydroxy-2-methoxyethyl)phenoxy]-1-(isopropylamino)-2-propanol []
Description: This compound is a key metabolite of metoprolol, a beta-blocker medication used to treat hypertension and other cardiovascular conditions. [] It is formed via benzylic hydroxylation of metoprolol in the liver, a process that exhibits stereoselectivity, with the 1'R stereoisomer being preferentially formed. []
3-Methyl-4-[3-(3-methoxybenzyl)benzylidenamino]-4, 5-dihydro-1H-1, 2,4triazol5one [] Description: This compound was synthesized and characterized using various spectroscopic and computational methods, including NMR and DFT calculations. [] The study focused on understanding its electronic, thermodynamic, and geometric properties, providing valuable insights into its potential applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.